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Compound of Interest |

2-[(4-Chlorophenyl)thio]-6-
Compound Name:
methoxypyridin-3-amine

CAS No.: 175135-95-2

Cat. No.: B063375

. J

Role: Pharmacophore Scaffold & Synthetic Intermediate Classification: Trisubstituted Pyridine /
Aminopyridine Derivative

Executive Summary

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine is a versatile heterocyclic building block
characterized by a specific substitution pattern on the pyridine ring:

e Position 2 (Hydrophobic Anchor): A (4-chlorophenyl)thio group provides a bulky, lipophilic
moiety suitable for occupying deep hydrophobic pockets (e.g., the specificity pocket of
kinases).

» Position 3 (Reactive Handle): A primary amine (-NH

) serves as a critical hydrogen bond donor and a site for further derivatization (e.g., urea
formation, cyclization).

o Position 6 (Solubility Modulator): A methoxy (-OCH

) group acts as a hydrogen bond acceptor and modulates the electronic properties of the
pyridine ring, preventing rapid metabolic oxidation at this prone position.
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This guide details the regioselective synthesis, structural characterization, and medicinal utility

of this compound.[1]

Chemical Architecture & Properties[1][2][3][4]
Physicochemical Profile

The compound balances lipophilicity with polar surface area, making it an ideal "fragment" for

drug discovery.

Property Value (Predicted) Significance
C
H
Molecular Formula Core composition.[2][3]
CIN
0s
] Fragment-like (<300 Da), ideal
Molecular Weight 266.75 g/mol )
for growing.
Highly lipophilic due to the
cLogP ~3.5-38 gy Ipop )
chlorophenyl-thio ether.
- Good membrane permeabili
TPSA 65 A P ty
(Rule of 5 compliant).
Reduced basicity due to the
pKa (Pyridine N) ~3.5 electron-withdrawing 2-thio
and 3-amino groups.
2 (-NH Critical for hinge binding in
H-Bond Donors ]
) kinases.

Structural Logic (SAR Map)

The molecule is designed to interact with biological targets through three distinct vectors:
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Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of each
substituent.

Synthetic Methodology (Regioselective Route)

Producing this compound requires controlling the regioselectivity of nucleophilic aromatic
substitution (S

Ar) on the pyridine ring. The 2-position is activated by the adjacent nitro group (ortho-effect),
while the 6-position is para-activated.

Retrosynthetic Analysis

¢ Target: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine
e Precursor: 2-[(4-Chlorophenyl)thio]-6-methoxy-3-nitropyridine

« Starting Material: 2,6-Dichloro-3-nitropyridine

Step-by-Step Protocol
Step 1: Regioselective Thio-Arylation

Obijective: Install the thiophenol at the C2 position selectively.

e Reagents: 2,6-Dichloro-3-nitropyridine (1.0 eq), 4-Chlorothiophenol (1.0 eq), Triethylamine
(Et
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N, 1.1 eq).

» Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0°C.

e Mechanism: The thiolate nucleophile preferentially attacks C2 due to the inductive
stabilization of the Meisenheimer complex by the ortho-nitro group.

e Procedure:
o Dissolve 2,6-dichloro-3-nitropyridine in DCM at 0°C.
o Add Et

N followed by the slow addition of 4-chlorothiophenol.

o Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAC).

o Critical Check: Ensure the major product is the 2-substituted isomer. (The 6-substituted
isomer is a minor byproduct).

o Workup: Wash with water, brine, dry over MgSO

, and concentrate.

Step 2: Methoxylation (S

Ar)

Objective: Displace the remaining C6-chloride.
» Reagents: Sodium Methoxide (NaOMe, 1.2 eq).
e Solvent: Methanol (MeOH).[3]
e Procedure:
o Dissolve the crude intermediate from Step 1 in MeOH.

o Add solid NaOMe or 25% NaOMe/MeOH solution at room temperature.
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o Reflux for 1-2 hours. The C6-chloride is displaced rapidly.

o Cool and quench with water.[4] The product, 2-[(4-chlorophenyl)thio]-6-methoxy-3-
nitropyridine, typically precipitates as a yellow solid.

Step 3: Nitro Reduction (Chemoselective)
Objective: Reduce -NO

to -NH
without poisoning the catalyst with sulfur or cleaving the C-S bond.
» Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH

Cl, 5.0 eq).

» Solvent: Ethanol/Water (4:1).
¢ Why this method? Catalytic hydrogenation (H

/Pd-C) is risky due to sulfur poisoning of the palladium catalyst. Iron-mediated reduction is
robust and chemoselective.

e Procedure:

o

Suspend the nitro intermediate in EtOH/H

0.

o

Add Fe powder and NH

Cl.

o

Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

[¢]

Filter hot through Celite to remove iron oxides.

Concentrate the filtrate and extract with EtOAC.

[e]

o

Purify via column chromatography (SiO
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, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Starting Material:
2,6-Dichloro-3-nitropyridine

Step 1: S_NAr (C2)

Reagent: 4-CI-Ph-SH / Et3N
Temp: 0°C

Intermediate 1:
2-(4-Cl-Ph-thio)-6-chloro-3-nitropyridine

Step 2: S_NAr (C6)

Reagent: NaOMe / MeOH
Temp: Reflux

Intermediate 2:
2-(4-Cl-Ph-thio)-6-methoxy-3-nitropyridine

Step 3: Reduction
Reagent: Fe / NH4ACI / EtOH
Avoids S-poisoning

TARGET:
2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Click to download full resolution via product page

Figure 2: Optimized 3-step synthetic pathway avoiding palladium catalyst poisoning.

Medicinal Chemistry Applications
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This scaffold is not merely an intermediate; it is a "privileged structure" for targeting ATP-
binding sites.

Kinase Inhibition (Type II)
The 2-thio-3-amino motif mimics the hinge-binding region of several potent kinase inhibitors.
e Mechanism: The pyridine nitrogen (N1) and the 3-amino group (NH

) form a donor-acceptor pair with the kinase hinge region (e.g., Met, Glu residues).

o Hydrophobic Pocket: The 2-(4-chlorophenyl)thio group extends into the hydrophobic "back
pocket" (Gatekeeper region), often improving selectivity against kinases with smaller
gatekeeper residues.

o Targets: c-Met, VEGFR2, p38 MAP Kinase.

Precursor for Bicyclic Systems

The 3-amino group can be cyclized with various electrophiles to create fused ring systems,
increasing rigidity and potency:

e + Phosgene/CDI: Yields Oxazolo[5,4-b]pyridines.
¢ + Orthoesters/Aldehydes: Yields Pyrido[2,3-d]pyrimidines.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.
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Technique

Expected Signal /| Characteristic

H NMR (DMSO-d

)

3.80 ppm: Singlet (3H) for -OCH

5.0-6.0 ppm: Broad singlet (2H) for -NH

(D

O exchangeable).

6.2-6.5 ppm: Doublet (1H) for Pyridine H-5.

7.2-7.5 ppm: Multiplets (4H) for Chlorophenyl

ring.

7.5-7.8 ppm: Doublet (1H) for Pyridine H-4.

C NMR

Signals for C-OMe (~54 ppm), Pyridine C2/C6
(deshielded, >150 ppm), and Ar-Cl carbons.

LC-MS (ESI+)

[M+H]

= 267.0/269.0 (Shows characteristic 3:1

Chlorine isotope pattern).

IR Spectroscopy

3300-3400 cm
: Primary amine N-H stretch.1250 cm

: Aryl ether C-O stretch.

Safety & Handling (MSDS Highlights)

e Hazards: Likely an Irritant (Skin/Eye/Respiratory).[2] The intermediate chlorothiophenol is

toxic and malodorous; handle in a fume hood with bleach scrubbers.

» Storage: Store at -20°C under inert atmosphere (N

or Ar). The amine is prone to oxidation (browning) upon prolonged air exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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